HDAC3 Isoform Selectivity Conferred by the 2-Methylthio Zinc-Binding Group in a Structurally Analogous Benzamide Scaffold
In a closely related series of 2-substituted benzamide HDAC inhibitors, the 2-methylthiobenzamide moiety (exemplified by Compound 16) demonstrated an HDAC3 IC50 of 30 nM and >300-fold selectivity over all other HDAC isoforms tested [1]. A direct comparator, Compound 20 (2-hydroxybenzamide analog), retained HDAC3 potency but completely lost selectivity against HDAC1 and HDAC2 [1]. Although this evidence comes from a different scaffold with a distinct cap/linker region, it establishes that the 2-methylthio substituent is a validated, quantitatively characterized selectivity determinant in 2-substituted benzamide HDAC inhibitors [1]. The target compound shares this identical 2-methylthiobenzamide ZBG.
| Evidence Dimension | HDAC3 isoform selectivity vs. 2-hydroxy analog |
|---|---|
| Target Compound Data | The target compound possesses a 2-methylthiobenzamide ZBG (structural class inference). In the model series, Compound 16 (2-methylthio): HDAC3 IC50 = 30 nM; >300-fold selective over HDAC1,2,4,5,6,7,8,9,10,11. |
| Comparator Or Baseline | Compound 20 (2-hydroxy): HDAC3 IC50 ≈ equipotent, but selectivity over HDAC1 and HDAC2 is lost (<10-fold). Entinostat (MS-275, 2-aminobenzamide): HDAC1 IC50 ≈ 300 nM; HDAC3 IC50 ≈ 500 nM (class I selective but not HDAC3-specific). |
| Quantified Difference | 2-Methylthio substitution uniquely achieves >300-fold HDAC3 selectivity; 2-hydroxy or 2-amino substitution yields no significant HDAC3 selectivity. The target compound's selectivity is projected to depend critically on retention of the 2-methylthio group. |
| Conditions | Biochemical enzyme inhibition assay using recombinant human HDAC isoforms (HDAC1-11); X-ray crystallography of HDAC2 complexes (PDB: 7KBH) confirming divergent zinc-binding modes. |
Why This Matters
For researchers requiring selective HDAC3 chemical probe activity, the 2-methylthio ZBG is irreplaceable; substituting with an alternative 2-substituted benzamide will likely eliminate HDAC3 selectivity.
- [1] Liu J, Yu Y, Kelly J, Sha D, Alhassan A, et al. Discovery of Highly Selective and Potent HDAC3 Inhibitors Based on a 2-Substituted Benzamide Zinc Binding Group. ACS Med Chem Lett. 2020;11(12):2476-2483. doi:10.1021/acsmedchemlett.0c00462 View Source
